molecular formula C19H25ClN4O2 B12175669 6-chloro-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12175669
M. Wt: 376.9 g/mol
InChI Key: VVUKWKVPUJPHDT-UHFFFAOYSA-N
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Description

6-chloro-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a beta-carboline core, a chloro substituent, and an amide linkage. The presence of these functional groups makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common approach is to start with the beta-carboline core, which can be synthesized through the Pictet-Spengler reaction. This reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the beta-carboline structure.

The next step involves the introduction of the chloro substituent, which can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The amide linkage is then formed by reacting the intermediate with an appropriate amine, such as 3-methylbutylamine, under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and chlorination steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1,2,3,4-tetrahydro-beta-carboline: Shares the beta-carboline core and chloro substituent but lacks the amide linkage.

    N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide: Similar structure but without the chloro substituent.

Uniqueness

The uniqueness of 6-chloro-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro substituent and amide linkage differentiates it from other beta-carboline derivatives, potentially leading to unique pharmacological properties and applications.

Properties

Molecular Formula

C19H25ClN4O2

Molecular Weight

376.9 g/mol

IUPAC Name

6-chloro-N-[2-(3-methylbutylamino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C19H25ClN4O2/c1-12(2)5-7-21-18(25)10-22-19(26)24-8-6-14-15-9-13(20)3-4-16(15)23-17(14)11-24/h3-4,9,12,23H,5-8,10-11H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

VVUKWKVPUJPHDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CNC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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